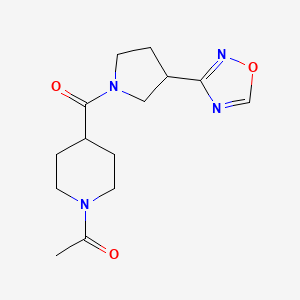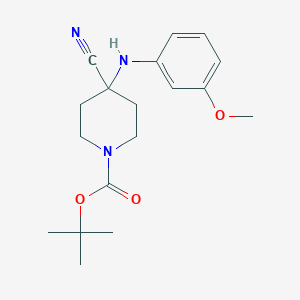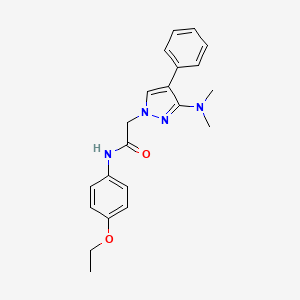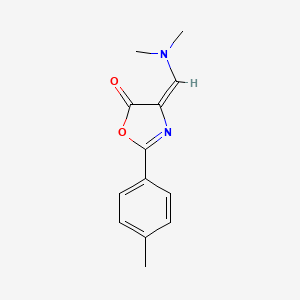
2-((1-methyl-5-(p-tolyl)-1H-pyrrol-2-yl)methylene)malononitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound seems to be a type of organic compound, likely a heterocyclic compound . Heterocyclic compounds are worth attention nowadays for many reasons; pioneer among them is their biological activities, and many drugs are heterocycles .
Synthesis Analysis
The synthesis of similar compounds often involves the use of 5-amino-pyrazoles as versatile synthetic building blocks . These compounds can be synthesized via a wide variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the condensation of hydrazines with 1,3-dicarbonyl compounds .作用机制
Target of Action
Similar compounds, such as 5-amino-pyrazoles, have been found to be potent reagents in organic and medicinal synthesis . They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .
Mode of Action
It’s worth noting that similar compounds, such as 5-amino-pyrazoles, have been used in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . These compounds are synthesized via a wide variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Biochemical Pathways
Similar compounds, such as 5-amino-pyrazoles, have been used in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . These compounds are synthesized via a wide variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Action Environment
It’s worth noting that the synthesis of similar compounds, such as 5-amino-pyrazoles, can be influenced by various factors, including the choice of reactants, reaction conditions, and catalysts .
实验室实验的优点和局限性
2-((1-methyl-5-(p-tolyl)-1H-pyrrol-2-yl)methylene)malononitrile has several advantages for use in lab experiments. It is a selective neurotoxin that can be used to selectively destroy dopaminergic neurons in the brain. This makes it an ideal tool for studying the mechanisms of Parkinson's disease and developing potential treatments. However, this compound also has limitations. It is a toxic compound that requires careful handling and disposal. It also has limited solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on 2-((1-methyl-5-(p-tolyl)-1H-pyrrol-2-yl)methylene)malononitrile. One area of research is the development of potential treatments for Parkinson's disease based on the mechanisms of this compound toxicity. Another area of research is the use of this compound as a tool for studying other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, there is potential for the development of new neurotoxins based on the structure of this compound, which could be used to selectively destroy other types of neurons in the brain.
合成方法
The synthesis of 2-((1-methyl-5-(p-tolyl)-1H-pyrrol-2-yl)methylene)malononitrile can be achieved by the reaction of 2-cyanoacetamide with p-tolylhydrazine in the presence of acetic acid. The resulting product can be further reacted with malononitrile to yield this compound. This synthesis method has been extensively studied and optimized for the production of high-quality this compound for scientific research.
科学研究应用
2-((1-methyl-5-(p-tolyl)-1H-pyrrol-2-yl)methylene)malononitrile has been extensively studied for its potential in scientific research, particularly in the field of Parkinson's disease. This compound is a neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease in humans. This makes this compound an ideal tool for studying the mechanisms of Parkinson's disease and developing potential treatments.
属性
IUPAC Name |
2-[[1-methyl-5-(4-methylphenyl)pyrrol-2-yl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3/c1-12-3-5-14(6-4-12)16-8-7-15(19(16)2)9-13(10-17)11-18/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLIWAUWRCWZCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(N2C)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2619481.png)


![1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone](/img/structure/B2619484.png)


![(2R,5R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-methyloxolane-2-carboxamide](/img/structure/B2619492.png)
![2-[(4-Ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2619496.png)
![4-{[(Isoquinolin-5-yl)methyl]amino}butan-1-ol](/img/structure/B2619497.png)

![(2S,3S,4S,5R,6R)-6-[[(3S,4R,6Ar,6bS,8aS,11R,12S,12aS,14bR)-4-(hydroxymethyl)-4,6a,6b,11,12,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B2619500.png)
![2-chloro-N-[4-(4-methoxyphenyl)butan-2-yl]-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2619501.png)
![2-[(3-Fluorophenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2619502.png)
![5-[Benzyl(methyl)amino]-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2619504.png)